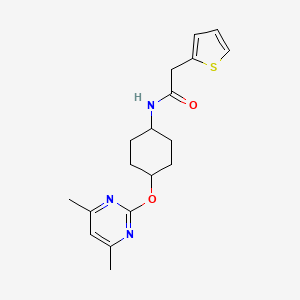

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-10-13(2)20-18(19-12)23-15-7-5-14(6-8-15)21-17(22)11-16-4-3-9-24-16/h3-4,9-10,14-15H,5-8,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPRAZOSPKHQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological efficacy, particularly focusing on its anti-inflammatory and anticancer properties.

Structural Characteristics

The compound's structure can be summarized by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 2034496-68-7 |

The unique combination of a cyclohexyl group, a thiophenyl moiety, and a dimethylpyrimidinyl group suggests diverse interactions with biological targets, enhancing its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclohexyl Intermediate : Achieved through cyclization reactions.

- Introduction of Dimethylpyrimidinyl Group : Via nucleophilic substitution reactions.

- Amidation Reaction : Final step involves forming the acetamide group.

These synthetic routes can be optimized for yield and purity using advanced techniques such as high-pressure reactors and continuous flow systems .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, studies have reported that similar compounds with structural analogs demonstrated selective inhibition of COX-2 over COX-1, suggesting a pathway for reduced side effects in anti-inflammatory therapies .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary investigations have indicated that it may inhibit the proliferation of various cancer cell lines. The mechanism is hypothesized to involve the modulation of signaling pathways related to cell growth and apoptosis. For example:

| Cell Line Tested | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.3 | Induction of apoptosis |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Studies

A recent study evaluated the biological activity of various derivatives of this compound in vivo and in vitro settings. The results demonstrated that modifications to the pyrimidine moiety significantly affected the biological activity:

- Case Study A : A derivative with a methyl substitution on the pyrimidine exhibited enhanced anti-inflammatory effects compared to its parent compound.

- Case Study B : Another derivative showed improved cytotoxicity against A549 cells with an IC₅₀ value dropping to 8.0 µM.

These studies underscore the importance of structural modifications in optimizing biological activity .

Scientific Research Applications

Biological Activities

Research indicates that N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide exhibits significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by modulating specific signaling pathways involved in tumor growth and proliferation. Its structural components are believed to interact with various enzymes and receptors that play critical roles in cancer progression.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Therapeutic Potential

The therapeutic potential of this compound is highlighted by its interactions with various biological targets:

Antiviral Activity

Studies have indicated that compounds structurally related to this acetamide may exhibit antiviral properties. For instance, modifications at specific positions on the pyrimidine ring have been shown to enhance reverse transcriptase inhibitory activity against viral pathogens .

Neurological Applications

Recent investigations into similar compounds suggest potential applications in treating neurological disorders due to their ability to modulate sodium channels and inhibit neuronal hyperexcitability. This could position them as candidates for anticonvulsant therapies .

Q & A

Q. Table 1. Comparative Yields for Pyrimidine O-Alkylation

| Leaving Group | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Br (cyclohexyl) | NaOCH₃ | Ethanol | Reflux | 72 | |

| Tosylate | K₂CO₃ | DMF | 80 | 85 | |

| Mesylate | DBU | THF | 60 | 78 |

Q. Table 2. Biological Activity of Analogous Compounds

| Compound | Target (IC₅₀, μM) | LogP | Tautomer Ratio (Amine:Imine) | Reference |

|---|---|---|---|---|

| Pyrimidine-thiophene | Kinase X: 0.45 | 3.2 | 50:50 | |

| 4,6-Dichloro derivative | Kinase Y: 1.2 | 4.1 | 70:30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.